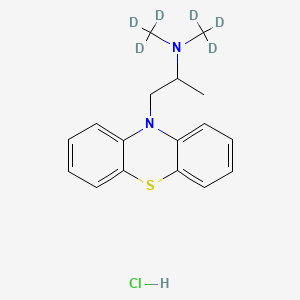

ブプロピオンモルホリノールD6

概要

説明

ヒドロキシブプロピオンD6は、(±)-ヒドロキシブプロピオン-D6としても知られており、ヒドロキシブプロピオンの重水素化された形態です。ヒドロキシブプロピオンは、抗うつ剤および禁煙薬であるブプロピオンの主要な活性代謝物です。 この化合物は、ブプロピオンが肝臓酵素CYP2B6によって初回通過代謝中に生成されます 。 ヒドロキシブプロピオンD6は、多くの場合、生物学的サンプル中のヒドロキシブプロピオンレベルの定量のための安定同位体標識内部標準として使用されます .

科学的研究の応用

Hydroxy Bupropion D6 has several scientific research applications, including:

作用機序

ヒドロキシブプロピオンD6は、元の化合物であるブプロピオンと同様に、ノルエピネフリンとドーパミンの再取り込みを阻害することで効果を発揮します。 これは、ノルエピネフリン輸送体とドーパミン輸送体に結合し、ニューロンシナプス内でのこれらの神経伝達物質の作用時間を延長します 。 さらに、ヒドロキシブプロピオンD6は、ニコチン性アセチルコリン受容体の非競合的アンタゴニストとして作用し、禁煙効果に貢献します .

類似の化合物との比較

類似の化合物

ヒドロキシブプロピオンD6に類似した化合物には、次のようなものがあります。

トレオヒドロブプロピオン: ブプロピオンの別の代謝物であり、薬理作用が異なります.

エリスロヒドロブプロピオン: ブプロピオンの代謝物であり、ヒドロキシブプロピオンとは異なる効果があります.

ブプロピオン: ヒドロキシブプロピオンD6が誘導される元の化合物.

独自性

ヒドロキシブプロピオンD6は、重水素化された性質のために独特です。これは、安定性を高め、分析研究における正確な定量を可能にします。 ブプロピオンの主要な活性代謝物としての役割は、ブプロピオンの薬物動態と治療効果を理解する上で重要な役割を果たしていることを示しています .

Safety and Hazards

生化学分析

Biochemical Properties

Bupropion Morpholinol D6 interacts with various enzymes and proteins. It is hydroxylated to its primary active metabolite, hydroxybupropion, by the cytochrome P450 enzyme CYP2B6 . In vitro data suggest alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .

Cellular Effects

Bupropion Morpholinol D6 has significant effects on various types of cells and cellular processes. It has been found to have anti-inflammatory activity on stimulated macrophages . It also exhibits a clear dose-dependent CYP2D6 inhibitory effect during treatment of patients with depression .

Molecular Mechanism

Bupropion Morpholinol D6 exerts its effects at the molecular level through several mechanisms. It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT) .

Temporal Effects in Laboratory Settings

The effects of Bupropion Morpholinol D6 change over time in laboratory settings. The degradation of Bupropion and its metabolites, including Bupropion Morpholinol D6, has been studied over the course of 50 days . While the concentration of Bupropion decreased in all specimens, the rate of degradation of the room temperature samples was the most dramatic. The Bupropion Morpholinol D6 metabolite appeared to be relatively stable .

Dosage Effects in Animal Models

The effects of Bupropion Morpholinol D6 vary with different dosages in animal models. Bupropion exhibits a clear dose-dependent CYP2D6 inhibitory effect during treatment of patients with depression . Half of the patients treated with high-dose Bupropion are converted to CYP2D6 PM phenotype .

Metabolic Pathways

Bupropion Morpholinol D6 is involved in several metabolic pathways. Bupropion is extensively metabolized in the liver by cytochrome P450 2B6, producing three major active metabolites: hydroxybupropion, erythrobupropion, and threobupropion . Bupropion Morpholinol D6 is a product of this metabolism .

Transport and Distribution

Bupropion Morpholinol D6 is transported and distributed within cells and tissues. Bupropion has a volume of distribution of approximately 20–47 L/kg, and is 84% protein bound . It is metabolized extensively in the liver, producing active metabolites .

準備方法

合成経路と反応条件

ヒドロキシブプロピオンD6の合成には、ヒドロキシブプロピオンの重水素化が含まれます。 これは、重水素ガスまたは重水素化試薬を使用する触媒的水素化などのさまざまな化学反応によって達成できます .

工業生産方法

ヒドロキシブプロピオンD6の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高純度の重水素化試薬と高度な触媒システムの使用が含まれ、重水素原子の効率的な組み込みが保証されます。 最終生成物は、液体クロマトグラフィーや質量分析などの技術を使用して精製および特性評価されます .

化学反応の分析

反応の種類

ヒドロキシブプロピオンD6は、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は酸化されてさまざまな酸化生成物を生成することができます。

還元: 還元反応は、ヒドロキシブプロピオンD6を元の化合物であるブプロピオンに戻すことができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、および置換反応のための求核剤などがあります。 これらの反応は通常、特定の温度やpHレベルなどの制御された条件下で行われます .

形成される主要な生成物

これらの反応から形成される主要な生成物には、使用される試薬に応じて、ヒドロキシブプロピオンD6のさまざまな酸化型および還元型、ならびに置換誘導体などがあります .

科学的研究への応用

ヒドロキシブプロピオンD6は、次のようなさまざまな科学的研究への応用があります。

類似化合物との比較

Similar Compounds

Similar compounds to Hydroxy Bupropion D6 include:

Threohydrobupropion: Another metabolite of bupropion with different pharmacological properties.

Erythrohydrobupropion: A metabolite of bupropion with distinct effects compared to hydroxybupropion.

Bupropion: The parent compound from which Hydroxy Bupropion D6 is derived.

Uniqueness

Hydroxy Bupropion D6 is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantitation in analytical studies. Its role as a major active metabolite of bupropion also highlights its importance in understanding the pharmacokinetics and therapeutic effects of bupropion .

特性

IUPAC Name |

2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOBKSKAZMVBHT-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1(COC(C(N1)C)(C2=CC(=CC=C2)Cl)O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216893-18-3 | |

| Record name | 2-(3-chlorophenyl)-3-methyl-5,5-bis(trideuteriomethyl)morpholin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。